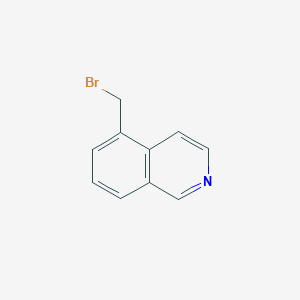

5-(Bromomethyl)isoquinoline

Overview

Description

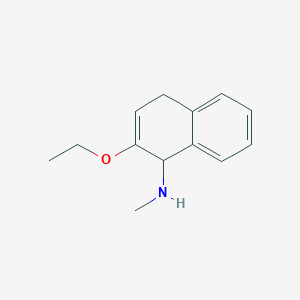

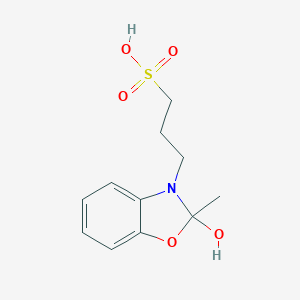

5-(Bromomethyl)isoquinoline is a type of isoquinoline, a nitrogen-containing bicyclic compound . It is used as a starting material in palladium-catalyzed aminomethylation and amination reactions .

Synthesis Analysis

The synthesis of isoquinoline derivatives has been explored in various studies. For instance, a study discussed the synthesis and therapeutic potential of quinoline derivatives, which are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics . Another study reported a copper-catalyzed azidation/aza-Wittig condensation, which enables an efficient and straightforward synthesis of isoquinolines .Molecular Structure Analysis

The molecular formula of this compound is C10H8BrN . The molecular weight is 208.05 g/mol . The structure includes a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .Chemical Reactions Analysis

This compound is involved in various chemical reactions. It is used as a starting material in palladium-catalyzed aminomethylation and amination reactions . Other chemical reactions involving isoquinoline derivatives have been reported in the literature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 83-87 °C (lit.) . It is also worth noting that it has a molecular weight of 208.05 g/mol .Scientific Research Applications

Prodrug Systems and Drug Delivery

5-(Bromomethyl)isoquinoline and its derivatives have been investigated for their potential in prodrug systems, particularly for targeted drug delivery. Parveen et al. (1999) demonstrated that a derivative of 5-bromoisoquinolinone could be utilized in a prodrug system for selective drug delivery to hypoxic tissues, highlighting its potential in targeting specific areas in the body (Parveen et al., 1999).

Synthesis of Isoquinoline Derivatives

Research by Jagtap et al. (2005) and others has focused on the synthesis of various isoquinoline derivatives, including this compound. These studies provide valuable insights into the synthesis processes and potential applications of these compounds in different fields, such as medicinal chemistry (Jagtap et al., 2005).

Spectroscopic Studies

Studies like those conducted by Rozwadowska and Sulima (2001) have explored the spectroscopic properties of hydrogenated thiazolo[2,3-a]isoquinolines. Such research is crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields (Rozwadowska & Sulima, 2001).

Anti-Tubercular Activity

Research has also explored the potential of this compound derivatives in treating diseases. Rotthier et al. (2016) synthesized derivatives that showed promise in anti-tubercular activity, indicating the potential of these compounds in pharmaceutical applications (Rotthier et al., 2016).

Antitumor Activity

A significant area of research involves evaluating the antitumor activity of isoquinoline derivatives. Houlihan et al. (1995) studied various 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines for their potential in cancer treatment, contributing to the ongoing search for effective anticancer agents (Houlihan et al., 1995).

Biomimetic Studies

Research into the biomimetic properties of isoquinoline derivatives, such as the work by Greco et al. (2011), has provided insights into the potential biological applications and synthetic pathways of these compounds (Greco et al., 2011).

Safety and Hazards

5-(Bromomethyl)isoquinoline is classified under GHS07 for safety. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment and to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

While specific future directions for 5-(Bromomethyl)isoquinoline are not mentioned in the retrieved papers, the field of isoquinoline derivatives continues to be a rich area of research. The development of novel strategies for the preparation of isoquinolines using non-toxic organocatalysts is considered worthwhile . Furthermore, the reactivity scope of bromomethyl thiol derivatives remains largely unexplored, despite a potentially broader synthetic range .

Mechanism of Action

Target of Action

It’s known that isoquinoline compounds are often used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

In the context of suzuki–miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling, in which isoquinoline compounds are often used, involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

In the context of suzuki–miyaura coupling, the broad application of this reaction arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .

Action Environment

The success of the suzuki–miyaura coupling, in which isoquinoline compounds are often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

5-(bromomethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGUDRWCJOVQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.